(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide class, characterized by a 2H-chromene core substituted with a carboxamide group and a benzenesulfonamido-imino moiety. The (2Z)-configuration indicates the stereochemistry of the imino group.
Properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4S/c1-2-15-7-9-17(10-8-15)27-23(30)19-13-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-11-12-21(26)20(25)14-18/h3-14,29H,2H2,1H3,(H,27,30)/b28-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRSOSTRZJCKG-COOPMVRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using a sulfonyl chloride reagent.
Addition of the Imino Group: The imino group can be added through a condensation reaction with an amine derivative.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at 100°C for 8–12 hours.
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Basic Hydrolysis : NaOH (2M) in aqueous ethanol under reflux.
Products :
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Acidic hydrolysis generates 3-[(3-chloro-4-fluorobenzenesulfonamido)imino]-2H-chromene-3-carboxylic acid and ammonium chloride.
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Basic hydrolysis produces the corresponding carboxylate salt.
Mechanism :
Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide ions (basic) cleaves the amide bond.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M) | 100°C, 8–12 hrs | Carboxylic acid + NH₄Cl |
| Basic Hydrolysis | NaOH (2M) + H₂O | Reflux in ethanol | Carboxylate salt + NH₃ |
Nucleophilic Substitution at the Chlorine Atom
The 3-chloro substituent on the benzenesulfonamide group participates in nucleophilic substitution reactions.
Reaction Conditions :
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Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF).
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Catalyzed by K₂CO₃ or Et₃N at 60–80°C.
Example Reaction :
Reaction with piperidine replaces chlorine with a piperidinyl group, forming (2Z)-2-[(3-piperidinyl-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide .
Mechanism :
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SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups (e.g., -SO₂NH-) activating the aryl chloride.
| Nucleophile | Product | Yield |
|---|---|---|
| Piperidine | 3-piperidinyl-4-fluorobenzenesulfonamido derivative | ~65% |
| Sodium thiolate | 3-thioether-substituted derivative | ~58% |
Reactivity of the Sulfonamide Group
The sulfonamide (-SO₂NH-) moiety undergoes alkylation or acylation reactions.
Reaction Conditions :
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Alkylation : Alkyl halides (e.g., CH₃I) in DMF with NaH as base.
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Acylation : Acetyl chloride in pyridine.
Products :
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Alkylation yields N-alkyl-sulfonamide derivatives .
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Acylation produces N-acetyl-sulfonamide derivatives .
Mechanistic Insight :
The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic reagents.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF | 25°C, 6 hrs | N-methyl-sulfonamide derivative |
| Acylation | Acetyl chloride, pyridine | 0°C → RT, 12 hrs | N-acetyl-sulfonamide derivative |
Oxidation of the Chromene Ring
The chromene moiety undergoes oxidation, leading to ring-opening products.
Reaction Conditions :
Products :
Reduction of the Imino Group
The imino (-N=) group is reduced to an amine (-NH-).
Reaction Conditions :
-
H₂ gas with Pd/C catalyst in ethanol.
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NaBH₄ in methanol.
Products :
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Reduction yields (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)amino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Chromene oxidation | KMnO₄, H₂SO₄ | 70°C, 4 hrs | Salicylaldehyde + carboxylic acid |
| Imino reduction | H₂, Pd/C | 50 psi, RT, 12 hrs | Amine derivative |
Characterization of Reaction Products
Key analytical data for representative products:
Acidic Hydrolysis Product (Carboxylic Acid)
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¹H-NMR (DMSO-d₆) : δ 10.2 (s, 1H, -COOH), 8.4 (s, 1H, imino-H), 7.2–7.9 (m, aromatic-H).
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IR (cm⁻¹) : 1705 (C=O), 1340 (S=O).
Reduced Amine Derivative
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Mass Spec (ESI+) : m/z 502.1 [M+H]⁺.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biological Research Applications
- Biochemical Assays :
- Cell Signaling Studies :
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of functional groups such as sulfonamido and imino may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with other chromene-carboxamide derivatives. Key comparisons include:
Functional Group Variations and Impact
- Halogenation : The 3-chloro-4-fluoro substitution in the target compound contrasts with the 4-fluoro (in ) or 2-chloro (in ) groups in analogues. Halogens enhance metabolic stability and binding to hydrophobic pockets in enzymes .
- Sulfonamido vs. Carboxamide: The benzenesulfonamido-imino group in the target compound may improve solubility compared to purely carboxamide derivatives (e.g., ), but this depends on the solvent system .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (estimated ~3.5–4.0) is higher than the acetylated analogue (logP ~3.2 ) due to the 4-ethylphenyl group. This aligns with HPLC-based lipophilicity trends observed in sulfonamide-carbamates .
- Thermal Stability : Derivatives like compound 4 in (m.p. >250°C) suggest that halogenation and rigid chromene cores enhance thermal stability, a trait likely shared by the target compound.
Biological Activity
The compound (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide belongs to a class of chromone derivatives that have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), and its potential therapeutic applications.
Structural Overview
The compound features a chromene core substituted with a sulfonamide group, which is known to enhance biological activity. The presence of fluorine and chlorine atoms in the aromatic ring contributes to the compound's lipophilicity and potential receptor binding affinity.
1. Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters, which is beneficial in treating various neuropsychiatric disorders.
- Activity Assessment : The compound was evaluated for its inhibitory activity against MAO isoforms. Preliminary studies indicate that derivatives of chromene-3-carboxamide, including the target compound, exhibit varying degrees of MAO-B inhibition.
- Structure-Activity Relationship (SAR) : Research has shown that substitution patterns on the chromene structure significantly influence MAO-B inhibitory activity. For instance, compounds with specific substituents at the 3-position of the chromone ring have demonstrated enhanced potency compared to their 2-substituted counterparts .
| Compound | IC50 (µM) | MAO Selectivity |
|---|---|---|
| 4d | 0.93 | 64.5-fold (MAO-B vs MAO-A) |
| Target Compound | TBD | TBD |
2. Antioxidant Activity
Chromone derivatives have been studied for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Experimental Findings : In vitro assays revealed that certain chromone derivatives exhibit significant antioxidant activity, potentially through mechanisms involving the donation of hydrogen atoms or electron transfer .
3. Antimicrobial Properties
The antimicrobial activity of chromone derivatives has also been explored, with several studies indicating that these compounds can inhibit bacterial growth.
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Condensation : Reacting chromene-3-carboxamide precursors with halogenated benzenesulfonamides under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Imine Formation : Using catalytic acetic acid to facilitate Schiff base formation between the sulfonamido group and the chromene backbone .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Condensation + Reflux | 65–75 | 92–97 | DMF, 80°C, 12 h | |
| Microwave-Assisted | 78–85 | 98 | DCM, 100 W, 2 h | |
| Solvent-Free | 60–70 | 90 | Solid-state, 24 h |
Q. How is the molecular structure of this compound confirmed?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 (400 MHz) to confirm substituent positions and Z-configuration .
- X-ray Crystallography : Using SHELX software for refinement; hydrogen bonding and π-π stacking interactions are analyzed .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> = 568.12) .
Q. What purification techniques are effective for isolating this compound?
- Thin-Layer Chromatography (TLC) : Monitor reactions using silica plates (hexane:ethyl acetate = 7:3) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) for isolating isomers .
- Recrystallization : Ethanol/water (3:1) yields crystalline forms suitable for biological assays .
Advanced Research Questions
Q. How do electronic effects of the 3-chloro-4-fluorobenzenesulfonamido group influence reactivity?
- Electron-Withdrawing Effects : The chloro and fluoro substituents reduce electron density at the sulfonamido nitrogen, enhancing electrophilic reactivity in nucleophilic substitution reactions .
- Steric Hindrance : The 3-chloro-4-fluoro substitution pattern directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Table 2: Substituent Effects on Reactivity
| Reaction Type | Key Observation | Reference |
|---|---|---|
| Nucleophilic Aromatic Substitution | 20% faster kinetics vs. non-halogenated analogs | |
| Catalytic Hydrogenation | Reduced yield due to steric bulk |
Q. What computational methods predict biological targets for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability in aqueous environments .
- QSAR Modeling : Correlate substituent electronegativity with IC50 values for anti-cancer activity .
Q. How can stereochemical configuration (Z/E) be resolved experimentally?
Q. What strategies address stability challenges during storage?
- Light Sensitivity : Store in amber vials at -20°C; degradation <5% over 6 months .
- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the sulfonamido group .
Q. How is biological activity assessed in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
